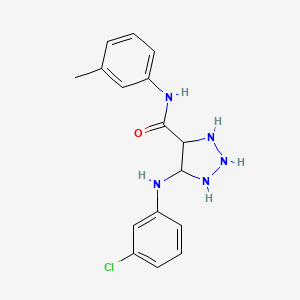
5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazolidine family of compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives Formation
The synthesis and manipulation of compounds with similar structures, such as triazoles and carboxamides, are common in the development of new pharmaceuticals or materials. Studies on related compounds often involve exploring synthetic routes to enhance their properties or to create derivatives with specific functionalities. For instance, reactions involving enaminones and aminoheterocycles have been explored for the generation of azolopyrimidines, azolopyridines, and quinolines, offering a route to compounds with potential biological activity (Almazroa, Elnagdi, & El‐Din, 2004).
Antitumor Activity
Compounds featuring similar scaffolds have been investigated for their antitumor activities. The interaction of diazoimidazole derivatives with various functional groups leads to compounds that exhibit curative activity against specific leukemia types, suggesting that modifications to the core structure significantly impact biological activity (Stevens et al., 1984).
Mechanisms of Action
Understanding the mechanism of action, including DNA interaction or inhibition of specific enzymes, is crucial for compounds with potential therapeutic uses. Research into similar compounds has shown that certain triazenes can induce DNA repair synthesis while inhibiting semi-conservative replication, highlighting the complex biological interactions that can occur (Mizuno & Decker, 1976).
Antiviral and Antimicrobial Activities
The synthesis and evaluation of novel derivatives, such as pyrazolopyrimidines, have demonstrated anticancer and anti-5-lipoxygenase activities, indicating the potential for these compounds in treating various diseases (Rahmouni et al., 2016). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity, further illustrating the versatility of these chemical frameworks in medicinal chemistry (Hebishy, Salama, & Elgemeie, 2020).
Propriétés
IUPAC Name |
5-(3-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-10-4-2-6-12(8-10)19-16(23)14-15(21-22-20-14)18-13-7-3-5-11(17)9-13/h2-9,14-15,18,20-22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBZGOPSMOQYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 74610009 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2758517.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)





![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)